molecular formula C16H12N6OS B8432125 N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide

N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide

Cat. No. B8432125
M. Wt: 336.4 g/mol
InChI Key: ROARQFGAKDNTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide is a useful research compound. Its molecular formula is C16H12N6OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide

Molecular Formula

C16H12N6OS

Molecular Weight

336.4 g/mol

IUPAC Name

N-[5-amino-1-(1,3-benzothiazol-2-yl)-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H12N6OS/c17-14-20-15(19-13(23)10-6-2-1-3-7-10)21-22(14)16-18-11-8-4-5-9-12(11)24-16/h1-9H,(H3,17,19,20,21,23)

InChI Key

ROARQFGAKDNTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzoyl chloride (0.34 mmol) was added dropwise to a stirred solution of 1-benzothiazol-2-yl-1H-[1,2,4]triazole-3,5-diamine (0.34 mmol) in pyridine (3 ml). The reaction mixture was stirred at room temperature for 2 hours then it was concentrated in vacuo. The residue was partitionned between ethyl acetate and 10% aqueous citric acid. At this stage, a white solid was filtered off. The solid was dried in vacuo to afford the pure title compound (10 mg; 15% yield). 1H (400 MHz, DMSO-d6) δ 7.40-7.45 (1H, t), 7.50-7.70 (3H, m), 7.85-8.00 (6H, m), 8.1 (1H, d), 10.95 (1H, s). MS (ES+) m/e=337
Quantity
0.34 mmol
Type
reactant
Reaction Step One
Quantity
0.34 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
15%

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